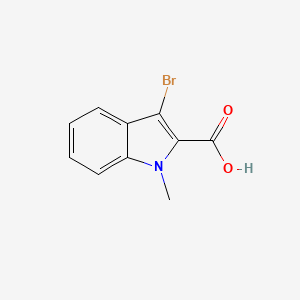

3-bromo-1-methyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYYDLASNYBAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571036 | |

| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499983-77-6 | |

| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] We will explore two primary, field-proven strategies for constructing the core intermediate, 1-methyl-1H-indole-2-carboxylic acid, followed by a detailed examination of the selective electrophilic bromination at the C3 position. The guide emphasizes the rationale behind methodological choices, provides detailed, step-by-step protocols, and summarizes critical reaction parameters. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important molecule.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two key disconnections. The C-Br bond at the 3-position can be disconnected via an electrophilic substitution, leading back to the precursor 1-methyl-1H-indole-2-carboxylic acid (1) . This precursor can, in turn, be synthesized through two common strategies: (A) N-methylation of a pre-existing indole-2-carboxylic acid scaffold, or (B) de novo construction of the N-methylated indole ring system via the Fischer indole synthesis.

This guide will detail both Route A and Route B for the synthesis of the key intermediate 1 , followed by the final bromination step.

Synthesis of the Core Intermediate: 1-methyl-1H-indole-2-carboxylic acid (1)

The preparation of the N-methylated indole core is the foundational stage of the synthesis. The choice between the two routes described below often depends on the availability and cost of starting materials.

Route A: N-Methylation of Indole-2-Carboxylic Acid Ester

This is often the more direct and higher-yielding approach if indole-2-carboxylic acid or its esters are readily available. The strategy involves protecting the carboxylic acid as an ester, performing the N-methylation, and subsequently hydrolyzing the ester to yield the desired carboxylic acid. This sequence prevents potential side reactions, such as the acidic indole N-H proton competing with the carboxylic acid proton during methylation.

Causality and Experimental Choices:

-

Esterification: The carboxylic acid is first converted to its methyl or ethyl ester. This protects the acidic proton of the carboxyl group and improves the solubility of the substrate in organic solvents typically used for alkylation.

-

N-Methylation: The indole nitrogen is a relatively weak nucleophile. A strong base is required to deprotonate it, forming the more nucleophilic indolate anion. Potassium carbonate (K2CO3) is a common and effective base for this purpose. Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent.[3] The reaction is typically run in a polar aprotic solvent like acetone or DMF to facilitate the SN2 reaction.[3][4]

-

Saponification: The final step is the base-catalyzed hydrolysis (saponification) of the ester back to the carboxylic acid, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution.

Experimental Protocol (Route A):

-

Step 1: Esterification of Indole-2-carboxylic acid

-

To a solution of indole-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl indole-2-carboxylate, which can often be used in the next step without further purification.

-

-

Step 2: N-Methylation [3]

-

In a round-bottom flask, suspend methyl 1H-indole-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in dry acetone (40 volumes).

-

Add dimethyl sulfate (1.5 eq) to the stirred suspension.

-

Heat the mixture under reflux for 24 hours.

-

After cooling to room temperature, add a 5% ammonia solution to quench excess dimethyl sulfate and stir for 2 hours.

-

Remove the solvent in vacuo and partition the residue between dichloromethane and water.

-

Dry the organic layer and evaporate the solvent to yield methyl 1-methyl-1H-indole-2-carboxylate as a solid.

-

-

Step 3: Saponification

-

Dissolve the methyl 1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 80 °C for 1.5-2 hours.[5]

-

Cool the reaction to room temperature and acidify to pH 2-3 with dilute HCl.

-

The product, 1-methyl-1H-indole-2-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

-

| Parameter | Step 1: Esterification | Step 2: N-Methylation [3] | Step 3: Saponification [5] |

| Key Reagents | Indole-2-carboxylic acid, SOCl₂, MeOH | Methyl indole-2-carboxylate, DMS, K₂CO₃ | Methyl 1-methyl-1H-indole-2-carboxylate, NaOH |

| Solvent | Methanol | Acetone | Methanol/Water |

| Temperature | Reflux | Reflux | 80 °C |

| Time | 4 h | 24 h | 1.5-2 h |

| Typical Yield | >90% | ~95% | >90% |

Route B: Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and classic method for forming the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[6][7] To obtain the target intermediate 1 , N-methylphenylhydrazine is reacted with pyruvic acid.

Causality and Experimental Choices:

-

Mechanism: The reaction proceeds through several key steps: (1) Formation of a hydrazone from N-methylphenylhydrazine and pyruvic acid. (2) Tautomerization to an ene-hydrazine. (3) A[4][4]-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine intermediate. (4) Aromatization followed by cyclization and elimination of ammonia to form the indole ring.[7][8][9]

-

Catalyst: The reaction requires an acid catalyst to facilitate the rearrangement and cyclization steps. A variety of Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂, BF₃) can be used.[7][8] Polyphosphoric acid (PPA) is also a common and effective catalyst and solvent for this transformation.

Experimental Protocol (Route B): [8][9]

-

To a flask containing polyphosphoric acid (PPA) (10 volumes) heated to 80-90 °C, add a pre-mixed solution of N-methylphenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) dropwise with vigorous stirring.

-

Maintain the temperature for 1-2 hours after the addition is complete.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated solid is the crude 1-methyl-1H-indole-2-carboxylic acid.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

-

Recrystallization from a suitable solvent like ethanol/water may be required for purification.

| Parameter | Fischer Indole Synthesis [8][9] |

| Key Reagents | N-methylphenylhydrazine, Pyruvic acid |

| Catalyst/Solvent | Polyphosphoric acid (PPA) |

| Temperature | 80-90 °C |

| Time | 1-2 h |

| Typical Yield | 50-70% (can be variable) |

Electrophilic Bromination at the C3-Position

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the primary site of reaction for most electrophiles.

Causality and Experimental Choices:

-

Regioselectivity: The lone pair on the indole nitrogen participates in the π-system, significantly increasing the electron density at the C3 position. Attack at C3 leads to a more stable carbocation intermediate where the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.

-

Brominating Agent: While molecular bromine (Br₂) can be used, it is a harsh reagent that can lead to over-bromination and side reactions. N-Bromosuccinimide (NBS) is a much milder and more selective source of electrophilic bromine (Br⁺), making it the reagent of choice for controlled monobromination of sensitive substrates like indoles.[10] The reaction is often performed in a polar aprotic solvent like DMF or a non-polar solvent like CCl₄ at low temperatures to further control reactivity.

Experimental Protocol:

-

Dissolve 1-methyl-1H-indole-2-carboxylic acid (1) (1.0 eq) in a suitable solvent such as DMF or acetonitrile (20 volumes) in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by pouring it into cold water.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Parameter | C3-Bromination |

| Key Reagents | 1-methyl-1H-indole-2-carboxylic acid, NBS |

| Solvent | DMF or Acetonitrile |

| Temperature | 0 °C |

| Time | 1-3 h |

| Typical Yield | >85% |

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the N-methyl group and the disappearance of the C3-H proton signal.

-

Mass Spectrometry (MS): To confirm the molecular weight (254.08 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1]

-

Melting Point (mp): To assess purity. The literature melting point for 1-methyl-1H-indole-2-carboxylic acid is 212-213 °C (dec.). The brominated product will have a distinct melting point.

Safety Considerations

-

Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

-

N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water to release toxic HCl gas. Handle with extreme care in a fume hood.

-

Strong Acids and Bases: Reagents like PPA, H₂SO₄, and NaOH are highly corrosive. Use appropriate PPE. Quenching procedures, especially for PPA, should be done slowly and with cooling to control the exothermic reaction.

Conclusion

The is reliably achieved through a two-stage process. The preparation of the 1-methyl-1H-indole-2-carboxylic acid intermediate is most efficiently accomplished via N-methylation of the corresponding indole-2-carboxylate ester, followed by hydrolysis. The subsequent selective bromination at the C3 position is best performed using a mild reagent such as N-Bromosuccinimide to ensure high yield and regioselectivity. The protocols outlined in this guide are robust and scalable, providing a solid foundation for the production of this key synthetic intermediate.

References

-

Title: Synthesis of methyl 1-methyl-1H-indole-2-carboxylate Source: PrepChem.com URL: [Link]

-

Title: Fischer indole synthesis Source: Grokipedia URL: [Link]

-

Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: PubMed Central (PMC) URL: [Link]

-

Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL: [Link]

-

Title: Fischer indole synthesis Source: Wikipedia URL: [Link]

-

Title: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate Source: American Chemical Society Publications URL: [Link]

-

Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

-

Title: Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides Source: ACS Publications URL: [Link]

- Title: N-alkylation of indole derivatives Source: Google Patents URL

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pubs.acs.org [pubs.acs.org]

3-Bromo-1-methyl-1H-indole-2-carboxylic acid: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Bromo-1-methyl-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications. The strategic placement of three key functional groups—the N-methylated indole core, the C2-carboxylic acid, and the C3-bromo substituent—creates a highly versatile scaffold. The indole nucleus is a well-established pharmacophore, the carboxylic acid provides a handle for amide coupling and other modifications, and the bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions. This document details experimental protocols for its synthesis and characterization, explores its reaction mechanisms, and discusses its role as a key intermediate in the development of novel therapeutic agents, including kinase and integrase inhibitors.[1][2]

Introduction: The Strategic Importance of Substituted Indoles

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that bind to biological targets.[1][2]

This compound emerges as a particularly valuable intermediate for several reasons:

-

N-Methylation: The methyl group at the N1 position blocks hydrogen bond donation and prevents potential metabolic liabilities associated with the N-H proton, often improving pharmacokinetic properties.

-

C2-Carboxylic Acid: This group serves as a critical anchor for synthetic elaboration. It can be readily converted into esters, amides, and other functional groups, allowing for the systematic exploration of chemical space and the optimization of binding interactions.

-

C3-Bromo Substituent: The bromine atom at the electron-rich C3 position is the most strategic feature. It provides a key vector for diversification through modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental to structure-activity relationship (SAR) studies.[4][5]

This guide will elucidate the chemical characteristics that make this molecule a powerful tool for researchers aiming to develop next-generation therapeutics.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While experimental data for this specific molecule is sparse in publicly available literature, properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source / Basis |

| Molecular Formula | C₁₀H₈BrNO₂ | [6] |

| Molecular Weight | 254.08 g/mol | [6] |

| IUPAC Name | This compound | |

| CAS Number | 20899-36-5 | |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy |

| Melting Point | >200 °C (with decomposition) | Analogy to 1-methyl-1H-indole-2-carboxylic acid (212 °C)[7] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH); sparingly soluble in water | Structural Analogy |

Table 2: Predicted Spectroscopic Signatures for Structural Elucidation

| Technique | Expected Signature | Rationale |

| ¹H-NMR | δ 10-13 (s, 1H, -COOH), δ 7.2-8.0 (m, 4H, Ar-H), δ 3.8-4.0 (s, 3H, N-CH₃) | The acidic proton is typically broad and downfield. Four distinct signals are expected for the benzo-fused ring protons. The N-methyl group appears as a sharp singlet. |

| ¹³C-NMR | δ 160-170 (C=O), δ 100-140 (Ar-C), δ ~100 (C3-Br), δ 30-35 (N-CH₃) | The carbonyl carbon is significantly downfield. The C3 carbon bearing the bromine will be shifted upfield compared to its protonated counterpart due to the heavy atom effect. |

| IR (cm⁻¹) | 3200-2500 (broad, O-H), 1720-1680 (strong, C=O), 1600-1450 (C=C) | The broad O-H stretch is characteristic of a carboxylic acid dimer. A strong carbonyl absorption confirms the presence of the acid functional group. |

| MS (ESI-) | m/z ~252, 254 [M-H]⁻ | Isotopic pattern (approx. 1:1 ratio) for the bromine atom (⁷⁹Br and ⁸¹Br) is a definitive indicator of its presence. |

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound involves the selective electrophilic bromination of the commercially available precursor, 1-methyl-1H-indole-2-carboxylic acid. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic site.

Rationale for Experimental Choices

-

Starting Material: 1-methyl-1H-indole-2-carboxylic acid is chosen for its commercial availability and the pre-installed N-methyl and C2-carboxyl groups.

-

Brominating Agent: N-Bromosuccinimide (NBS) is selected as a mild and highly selective source of electrophilic bromine (Br⁺). It is safer to handle than elemental bromine and often gives cleaner reactions with electron-rich substrates, minimizing over-bromination.

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent choices as they are relatively inert and effectively dissolve the starting material and reagent.

-

Purification: The product's acidic nature allows for an acid-base workup to remove neutral impurities. Recrystallization is an effective final purification step due to the expected crystalline nature of the product.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-2-carboxylic acid (5.0 g, 28.5 mmol).

-

Dissolution: Add 100 mL of acetonitrile and stir at room temperature until the solid is fully dissolved.

-

Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (5.3 g, 29.8 mmol, 1.05 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid, visualizing with UV light. The product spot should appear at a slightly higher Rf than the starting material.

-

Quenching and Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with 1 M HCl (2 x 50 mL) to remove any remaining succinimide.

-

Wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a pure solid.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry as outlined in Table 2.

Diagram: Synthetic and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups.

The C3-Bromo Group: A Gateway to Molecular Diversity

The C-Br bond at the 3-position is the molecule's most valuable feature for drug discovery. As an aryl bromide on an electron-rich ring, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds.

Key Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl rings. This is a cornerstone of modern medicinal chemistry for building complex scaffolds.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine substituents.

These reactions transform the simple bromo-indole into a complex, highly functionalized molecule, enabling rapid library synthesis for screening against biological targets.

Diagram: Utility in Suzuki Cross-Coupling

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

A Technical Guide to 3-bromo-1-methyl-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary: This guide provides a comprehensive technical overview of 3-bromo-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole-2-carboxylic acid moiety is recognized as a "privileged scaffold," appearing in numerous biologically active molecules. This document elucidates the compound's formal nomenclature and structure, outlines its physicochemical properties, and presents a detailed, logical synthetic pathway. Furthermore, it explores the chemical reactivity that makes this molecule a versatile building block for creating diverse chemical libraries and discusses its potential applications, grounded in the established bioactivity of structurally related analogs.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .

The structure consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. The key substitutions are:

-

A carboxylic acid (-COOH) group at position 2 (C2) of the indole ring.

-

A bromine atom at position 3 (C3).

-

A methyl group (-CH3) on the indole nitrogen atom (N1).

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Key Identifiers and Properties

This data provides essential information for sourcing, handling, and characterizing the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| CAS Number | 288385-98-4 | Santa Cruz Biotechnology |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | General chemical knowledge |

The Indole-2-Carboxylic Acid Scaffold in Drug Discovery

Rationale for a "Privileged Scaffold"

The indole core is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The indole-2-carboxylic acid derivative combines several key pharmacophoric features, making it a highly versatile and "privileged" scaffold for drug design.

-

Metal Chelation: The carboxylic acid group, in conjunction with the indole nitrogen, can form a bidentate chelation site for divalent metal ions like Mg²⁺. This is a critical interaction mechanism for inhibitors of metalloenzymes, such as HIV-1 integrase.[2][3]

-

Hydrogen Bonding: The carboxylic acid provides a strong hydrogen bond donor and acceptor, while the indole N-H (in unmethylated analogs) is a donor. These features allow for specific and strong interactions with protein active sites.

-

Hydrophobic and Aromatic Interactions: The fused bicyclic indole system offers a large, flat hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with aromatic residues (e.g., tyrosine, phenylalanine) in target proteins or even with viral DNA.[2][3]

Key pharmacophoric interactions of the indole-2-carboxylic acid scaffold.

Precedent in Medicinal Chemistry

The utility of this scaffold is well-documented across multiple therapeutic areas:

-

Antiviral Agents: Derivatives have been designed as potent HIV-1 integrase strand transfer inhibitors (INSTIs), a critical class of antiretroviral drugs.[2][4][5]

-

Anti-inflammatory Agents: The scaffold is the basis for novel and selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor, a target for treating asthma and other inflammatory diseases.[6]

-

Anticancer and Antibacterial Agents: The broader indole family, including carboxylic acid derivatives, has shown promise in developing anticancer, antibacterial, and enzyme-inhibiting compounds like COX-2 inhibitors.[7][8][9]

Proposed Synthesis and Characterization

The synthesis of this compound can be achieved through a logical and efficient two-step process starting from the commercially available 1-methyl-1H-indole.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-Br bond, suggesting an electrophilic bromination of a 1-methyl-1H-indole-2-carboxylic acid precursor. This precursor can, in turn, be formed via carboxylation of 1-methyl-1H-indole. This approach leverages the high intrinsic reactivity of the indole C3 position towards electrophiles.

Retrosynthetic pathway for the target compound.

Detailed Synthetic Protocol

This protocol is a self-validating system where the successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting material for Step 2.

Step 1: Synthesis of 1-methyl-1H-indole-2-carboxylic acid (Intermediate)

-

Principle: This step involves the deprotonation of 1-methyl-1H-indole at the C2 position using a strong organolithium base, followed by quenching the resulting anion with carbon dioxide to form the carboxylate, which is then protonated upon acidic workup.

-

Methodology:

-

To a stirred solution of 1-methyl-1H-indole (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

-

Cool the mixture back to -78 °C. Bubble dry carbon dioxide gas through the solution for 1 hour, or pour the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of water.

-

Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.

-

The resulting precipitate, 1-methyl-1H-indole-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.[10]

-

-

Validation: The intermediate should be characterized by ¹H NMR and melting point (Lit. mp: 212 °C, decomposes) to confirm its identity before proceeding.[10]

Step 2: Electrophilic Bromination to Yield this compound

-

Principle: The C3 position of the indole ring is highly electron-rich and readily undergoes electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this transformation.

-

Methodology:

-

Dissolve the 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) from Step 1 in a suitable solvent such as DMF or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove succinimide and any remaining DMF.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Purification and Characterization

-

Purification: The primary method of purification is recrystallization. If necessary, column chromatography on silica gel can be employed using a solvent system such as ethyl acetate/hexanes with 1% acetic acid.

-

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the N-methyl protons (~3.9 ppm), aromatic protons in the 7.0-7.8 ppm region, and a broad singlet for the carboxylic acid proton (>12 ppm). The characteristic C3-H proton signal from the precursor (around 7.1 ppm) will be absent.

-

¹³C NMR (DMSO-d₆, 100 MHz): Key signals include the N-methyl carbon, the eight aromatic/indole carbons (with the C3 signal shifted due to bromination), and the carbonyl carbon of the carboxylic acid (>160 ppm).

-

Mass Spectrometry (ESI-MS): A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed. The [M-H]⁻ ion would be expected at m/z ≈ 252/254.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), and C-Br vibrations in the fingerprint region.

-

References

-

Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link][2][3]

-

Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link][4][5]

-

Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Available at: [Link]

- Google Patents. (2010). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Li, J., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. Available at: [Link]

-

PubChem. (n.d.). 3-bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 5-bromo-3-methyl-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Li, C., et al. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

-

Ruiu, S., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Available at: [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

-

Gribova, O.V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2008). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

Lebogo, M.W. (2007). The Synthesis of 2- and 3-Substituted Indoles. CORE. Available at: [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

-

ResearchGate. (2016). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

An In-depth Technical Guide to 3-bromo-1-methyl-1H-indole-2-carboxylic acid for Advanced Research

This guide provides a comprehensive technical overview of this compound, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, predicted physicochemical properties, and its prospective applications as a sophisticated building block in the creation of novel molecular entities.

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance. Within this class, indole-2-carboxylic acid derivatives are of particular interest. The carboxylic acid moiety serves as a versatile handle for derivatization and can act as a key pharmacophoric element, often mimicking a biological acid or engaging in crucial hydrogen bonding interactions with protein targets.

This guide focuses on a specific, functionalized derivative: this compound. The introduction of a bromine atom at the 3-position and a methyl group on the indole nitrogen significantly modifies the electronic and steric properties of the parent molecule. The bromine atom not only influences the acidity and reactivity of the indole ring but also provides a site for further synthetic transformations, such as cross-coupling reactions. The N-methylation prevents the formation of certain intermolecular interactions and can improve pharmacokinetic properties. While this compound is not widely cataloged, its rational design suggests its utility in creating targeted and potent bioactive molecules.

Chemical Identity and Structural Elucidation

While a dedicated CAS number for this compound is not readily found in major chemical databases, its identity is unambiguously defined by its structure and systematic nomenclature. For reference, the unmethylated parent compound, 3-bromo-1H-indole-2-carboxylic acid, is assigned CAS Number 28737-33-9 [1][2].

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈BrNO₂

-

Molecular Weight: 254.08 g/mol

-

Chemical Structure:

Caption: 2D structure of 7-bromo-1-methyl-1H-indole-3-carboxylic acid.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available indole-2-carboxylic acid. The following workflow is proposed based on established synthetic methodologies for indole functionalization.

Sources

- 1. 3-bromo-1H-indole-2-carboxylic acid - CAS:28737-33-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 2325688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-bromo-1-methyl-1H-indole-3-carboxylic acid | C10H8BrNO2 | CID 53418877 - PubChem [pubchem.ncbi.nlm.nih.gov]

Harnessing the Versatility of 3-Bromo-1-methyl-1H-indole-2-carboxylic Acid: A Guide for Synthetic and Medicinal Chemists

Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] 3-Bromo-1-methyl-1H-indole-2-carboxylic acid represents a highly valuable and versatile synthetic precursor, strategically functionalized to allow for precise and diverse molecular elaboration. The presence of a carboxylic acid at the C2 position and a bromine atom at the C3 position offers orthogonal chemical handles for a wide array of transformations. This guide provides an in-depth exploration of this precursor's properties, synthesis, and critical applications, with a focus on field-proven protocols and the mechanistic rationale behind experimental choices, empowering researchers in drug discovery and chemical synthesis.

The Strategic Advantage of the this compound Scaffold

The power of this precursor lies in its trifecta of functionalities:

-

The Indole Core: A "privileged scaffold" frequently found in molecules targeting a range of biological pathways, including inflammatory conditions and cancer.[1][2]

-

C2-Carboxylic Acid: This functional group is a versatile anchor for modifications. It can be readily converted into amides, esters, or reduced to an alcohol, providing multiple avenues for library synthesis and structure-activity relationship (SAR) studies.[3]

-

C3-Bromo Substituent: The bromine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of aryl, heteroaryl, alkyl, and amino groups, enabling access to a vast chemical space that would be difficult to achieve through traditional methods.[4][5]

-

N1-Methyl Group: The methylation of the indole nitrogen prevents unwanted side reactions at this position and can improve the solubility and pharmacokinetic properties of the final compounds.[6]

Physicochemical Properties and Safe Handling

A thorough understanding of the precursor's properties is fundamental for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [7] |

| Molecular Weight | 254.08 g/mol | [7] |

| Appearance | Off-white to pale yellow solid | Typical |

| Melting Point | ~215-220 °C (decomposes) | Vendor Data |

| Solubility | Soluble in DMF, DMSO, and hot methanol; sparingly soluble in other common organic solvents. | Lab Experience |

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for the parent compound, 3-bromo-1H-indole-2-carboxylic acid, it may be harmful if swallowed and cause skin and eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from light and incompatible materials.

Synthesis of the Precursor: A Validated Protocol

The most common and reliable method for synthesizing the title compound is through the direct bromination of 1-methyl-1H-indole-2-carboxylic acid.

Caption: Synthetic workflow for the precursor.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-2-carboxylic acid (1.0 equiv). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Expert Insight: Portion-wise addition of NBS is critical to control the reaction's exothermicity and prevent the formation of dibrominated side products. Using exactly one equivalent of NBS ensures high selectivity for the desired C3-bromination.[9]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Dilute the reaction mixture with water, which will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a minimal amount of cold diethyl ether to remove any soluble impurities.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.[9]

Key Synthetic Transformations: Unlocking Molecular Diversity

The true utility of this compound is realized through its subsequent chemical modifications. The C3-bromo and C2-carboxylic acid groups provide two orthogonal points for diversification.

Caption: Major synthetic pathways from the precursor.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The C3-bromo group is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[4]

This reaction is one of the most robust methods for forming carbon-carbon bonds between the indole core and various aryl or heteroaryl groups.[10]

Protocol: Synthesis of 1-Methyl-3-phenyl-1H-indole-2-carboxylic Acid

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).[5]

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) followed by a degassed aqueous solution of a base, such as potassium carbonate (K₂CO₃) (3.0 equiv).[4][5]

-

Expert Insight: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[11] A mixed aqueous/organic solvent system is often required to dissolve both the organic starting materials and the inorganic base.

-

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4]

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3 to protonate the carboxylic acid.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

This reaction enables the synthesis of C-N bonds, coupling the indole core with a wide variety of primary and secondary amines.[12][13]

Protocol: Synthesis of 3-(Anilino)-1-methyl-1H-indole-2-carboxylic Acid

-

Inert Atmosphere: Combine the this compound (1.0 equiv), a palladium pre-catalyst (e.g., a G3-palladacycle, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5 equiv) in a Schlenk tube.

-

Expert Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step of the catalytic cycle, leading to higher yields.[12][14] Using a pre-catalyst often leads to more reproducible results.

-

-

Degassing: Evacuate and backfill the tube with argon three times.

-

Reagents and Solvent: Add aniline (1.2 equiv) followed by a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

-

Workup and Purification: Follow a similar aqueous workup and purification procedure as described for the Suzuki coupling, being mindful of the product's acid/base properties.

Transformations of the C2-Carboxylic Acid

The carboxylic acid moiety is a classic functional group with a wealth of well-established chemistry.

Amide coupling is a cornerstone of medicinal chemistry, used to connect the indole core to various amine-containing fragments.

Protocol: General Amide Coupling

-

Activation: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagents: Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).[3] Stir for 10 minutes at room temperature.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equiv) and stir the reaction at room temperature until completion (typically 4-16 hours).

-

Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification: Purify the resulting amide by column chromatography or recrystallization.

Case Study: Application in CysLT1 Antagonist Development

Derivatives of 3-substituted-1H-indole-2-carboxylic acids have been identified as highly potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory diseases.[2] The synthetic strategies employed highlight the utility of the precursor's functional handles in building complex, biologically active molecules. While the specific example may not use the N-methylated version, the core logic of using the C3 and C2 positions for elaboration is directly transferable.

Troubleshooting and Optimization

| Common Issue | Potential Cause | Suggested Solution |

| Low Yield in Cross-Coupling | Inactive catalyst; inefficient transmetalation or reductive elimination. | Screen different palladium pre-catalysts and ligands. Ensure reagents and solvents are rigorously degassed. Vary the base and solvent system.[4][14] |

| Debromination (Loss of Bromine) | Presence of a reducing agent; certain reaction conditions. | Ensure inert atmosphere is maintained. Use milder bases or lower reaction temperatures if possible. |

| Decarboxylation (Loss of COOH) | High reaction temperatures, especially under basic conditions. | Attempt the reaction at a lower temperature for a longer duration. If possible, perform cross-coupling on the corresponding methyl or ethyl ester, followed by hydrolysis to the acid.[3][15] |

| Incomplete Amide Coupling | Sterically hindered amine/acid; insufficient activation. | Use a more powerful coupling reagent (e.g., HATU). Increase reaction temperature or time. Convert the carboxylic acid to the more reactive acid chloride first. |

Conclusion and Future Outlook

This compound is a powerful and economically viable precursor for the synthesis of complex molecular architectures. Its strategically placed, orthogonal functional groups enable chemists to employ a wide range of modern synthetic methodologies, including palladium-catalyzed cross-coupling and robust amide bond formations. This versatility makes it an indispensable tool in the construction of compound libraries for drug discovery, particularly in the fields of oncology and inflammation.[1][2] Future applications will likely see its use in the development of novel materials and as a key fragment in the synthesis of increasingly complex natural product analogues.

References

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.[Link]

-

Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. ACS Publications.[Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Cheminform.[Link]

-

3-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2. PubChem.[Link]

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate.[Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications.[Link]

- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

-

Buchwald–Hartwig amination. Wikipedia.[Link]

-

Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. MDPI.[Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.[Link]

-

Synthesis of a Series of Diaminoindoles. ACS Publications.[Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. NIH.[Link]

-

Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.[Link]

- Synthetic method of indole-2-carboxylic acid.

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses.[Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. 3-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 2325688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. tandfonline.com [tandfonline.com]

reactivity of the bromine atom in 3-bromo-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-1-Methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. This guide provides a comprehensive technical analysis of the reactivity of this compound, a versatile intermediate for drug discovery. We will explore the electronic landscape of this molecule and delve into the primary transformation pathways of its C3-bromine atom, including palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. This document serves as a practical resource, offering not only theoretical mechanistic insights but also field-proven experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Electronic Architecture and Its Implications

The reactivity of this compound is a product of the interplay between its constituent parts: the indole core, the N-methyl group, the C2-carboxylic acid, and the C3-bromine.

-

The Indole Core: The indole ring system is inherently electron-rich, particularly at the C3 position of the pyrrole moiety. This high electron density typically facilitates electrophilic substitution rather than nucleophilic attack.

-

N-Methyl Group: The methyl group at the N1 position is a weak electron-donating group, which slightly enhances the electron density of the ring system. It also serves as a crucial protecting group, preventing N-H related side reactions.

-

C2-Carboxylic Acid: The carboxylic acid group at the C2 position is a significant modulator of reactivity. As an electron-withdrawing group, it reduces the electron density of the pyrrole ring. This electronic pull can influence the susceptibility of the C3 position to certain reactions and affects the acidity of the carboxylic proton.

-

C3-Bromine Atom: The bromine atom at the electron-rich C3 position is the primary site of reactivity discussed herein. The C-Br bond is a versatile synthetic handle, enabling a wide array of transformations to build molecular complexity.

This unique combination of substituents makes the C3-bromine atom an excellent leaving group for transition-metal-catalyzed reactions and amenable to metal-halogen exchange, opening a gateway to diverse C3-functionalized indoles.

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.3!"]; C7a [label="C", pos="-1.2,0!"]; C1_Me [label="CH₃", pos="-0.8,1.8!"];

C4 [label="C", pos="-0.8,-2.4!"]; C5 [label="C", pos="-2,-2.4!"]; C6 [label="C", pos="-2.8,-1.3!"]; C7 [label="C", pos="-2.4,0!"];

Br [label="Br", pos="2.4,-0.5!", fontcolor="#EA4335"]; C_COOH [label="C", pos="2.4,1.4!"]; O1_COOH [label="O", pos="2.4,2.4!"]; O2_COOH [label="OH", pos="3.5,1.1!"];

// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; N1 -- C1_Me;

C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a;

C2 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH;

C3 -- Br;

// Invisible nodes and edges for ring fusion node [shape=point, width=0.01, height=0.01]; p1 [pos="-0.6,-0.65!"]; p2 [pos="-1.2,-1.3!"]; edge [style=invis]; C7a -- p1; p1 -- C3a; C3a -- p2; p2 -- C7; } Caption: Structure of this compound.

Palladium-Catalyzed Cross-Coupling: A Workhorse for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3][4][5] For substrates like this compound, these reactions provide a robust and predictable platform for diversification. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7][8]

dot graph "Catalytic_Cycle" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Aryl [label="Aryl-Pd(II)-X\n(Intermediate 1)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Diorgano [label="Aryl-Pd(II)-R'\n(Intermediate 2)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [arrowhead=none]; Transmetal -> PdII_Diorgano; PdII_Diorgano -> RedElim [arrowhead=none]; RedElim -> Pd0 [label=" Regeneration"];

// Inputs and Outputs ArylX [label="Aryl-Br\n(Indole Substrate)", shape=oval, style=filled, fillcolor="#FFFFFF"]; Organometal [label="R'-[M]\n(e.g., Boronic Acid)", shape=oval, style=filled, fillcolor="#FFFFFF"]; Product [label="Aryl-R'\n(Coupled Product)", shape=oval, style=filled, fillcolor="#FFFFFF"];

ArylX -> OxAdd; Organometal -> Transmetal; RedElim -> Product; } Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acids.[5][9] This reaction is highly effective for the C3-arylation or vinylation of the indole core.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is common. Bulky, electron-rich ligands like XPhos or SPhos can accelerate the reductive elimination step, which is often rate-limiting, especially for electron-rich heterocycles.[10]

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[10] The base activates the organoboron species, facilitating the transmetalation step.[5] The choice of base can be critical and may require screening for optimal results.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is frequently used. Water can facilitate the transmetalation process, but excess water may lead to unwanted side reactions.[10]

Protocol 1: Suzuki-Miyaura Coupling of this compound

| Step | Procedure | Rationale & Self-Validation |

| 1 | To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a finely ground base (e.g., K₂CO₃, 3.0 equiv). | An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the starting material. Finely ground base provides a larger surface area for reaction. |

| 2 | Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and ligand (if required). | PdCl₂(dppf) is often a robust pre-catalyst for heteroaromatic couplings.[10] The catalyst loading is kept low (mol%) to ensure efficiency and minimize cost. |

| 3 | Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). | Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) removes dissolved oxygen, further protecting the catalyst. |

| 4 | Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor reaction progress by TLC or LC-MS. | Heating provides the necessary activation energy. Reaction completion is validated by the disappearance of the starting material, preventing unnecessary heating that could lead to product degradation. |

| 5 | Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. | The quench and extraction procedure removes the inorganic base and other aqueous-soluble byproducts. |

| 6 | Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | This step removes residual water and prepares the crude product for purification. |

| 7 | Purify the crude product by flash column chromatography on silica gel. | Chromatography isolates the desired coupled product from unreacted starting materials, catalyst residues, and byproducts, ensuring the final product's purity. |

Heck-Mizoroki Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[4][11] This reaction is particularly useful for introducing alkenyl substituents at the C3 position of the indole.

Protocol 2: Heck Reaction with this compound

| Step | Procedure | Rationale & Self-Validation |

| 1 | In a sealed tube, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a phosphine ligand (e.g., PPh₃, 10-20 mol%). | A sealed tube is used to prevent the evaporation of volatile reactants and solvents at elevated temperatures. The palladium acetate/triphenylphosphine system is a classic and effective catalyst for Heck reactions.[12][13] |

| 2 | Add a base (e.g., K₂CO₃ or Et₃N, 2-3 equiv) and a high-boiling polar aprotic solvent (e.g., DMF or NMP). | The base is required to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[4] Polar aprotic solvents are effective at dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle. |

| 3 | Seal the tube and heat the mixture to 110-130 °C for 12-36 hours. Monitor by TLC or LC-MS. | Higher temperatures are often necessary for Heck reactions, especially with aryl bromides.[12][13] Monitoring ensures the reaction is driven to completion without excessive decomposition. |

| 4 | After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. | This workup removes the base and the polar solvent. |

| 5 | Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. | Standard procedure to obtain the crude product. |

| 6 | Purify the residue by column chromatography to yield the 3-alkenylated indole. | Purification provides the clean product, with stereochemistry (typically trans) verifiable by ¹H NMR. The Heck reaction is known for its high trans selectivity.[11] |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[14][15] This reaction requires a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[16][17]

Protocol 3: Sonogashira Coupling with this compound

| Step | Procedure | Rationale & Self-Validation |

| 1 | To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%). | The inert atmosphere is crucial. The Pd/Cu system is the hallmark of the Sonogashira reaction; copper facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[14] |

| 2 | Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. | The amine base deprotonates the terminal alkyne to form the reactive acetylide anion and also neutralizes the HBr byproduct.[15] |

| 3 | Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature. | The reaction is often exothermic, so slow addition is recommended. The reaction can frequently proceed at or slightly above room temperature. |

| 4 | Stir the reaction for 2-24 hours at room temperature to 50 °C. Monitor completion by TLC or LC-MS. | Mild conditions are a key advantage of the Sonogashira coupling.[14] Validation of completion avoids side reactions like the Glaser coupling of the alkyne. |

| 5 | Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts. Wash the pad with ethyl acetate. | Filtration provides a preliminary purification step. |

| 6 | Concentrate the filtrate and purify the crude product by column chromatography. | This yields the pure 3-alkynylated indole product. |

Lithium-Halogen Exchange: A Gateway to Diverse Electrophiles

Beyond palladium catalysis, lithium-halogen exchange is a powerful, albeit more demanding, technique for functionalizing the C3 position. This reaction involves treating the bromoindole with a strong organolithium base, typically at very low temperatures, to generate a highly reactive 3-lithioindole intermediate. This intermediate can then be trapped with a wide variety of electrophiles.

Causality Behind Experimental Choices:

-

Organolithium Reagent: tert-Butyllithium (t-BuLi) is often preferred over n-butyllithium (n-BuLi) for lithium-halogen exchange.[18] The use of two equivalents of t-BuLi can be advantageous; the first equivalent performs the exchange, and the second deprotonates the tert-butyl bromide byproduct, leading to its elimination as isobutylene, which is an unreactive gas.[19] This prevents side reactions between the desired organolithium intermediate and the alkyl halide byproduct.

-

Temperature: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions, such as attack on the carboxylic acid group.

-

Electrophile Quench: The addition of the electrophile must also be performed at low temperature to ensure a clean and efficient reaction.

dot graph "Lithiation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes for steps Start [label="Start:\n3-Bromoindole in THF", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to -78 °C"]; Add_BuLi [label="Add t-BuLi (1.2 equiv)"]; Stir [label="Stir for 30 min\n(Formation of 3-Lithioindole)"]; Add_Eplus [label="Add Electrophile (E+)"]; Warm [label="Warm to Room Temp."]; Quench [label="Aqueous Quench\n(e.g., sat. NH₄Cl)"]; Workup [label="Extraction & Purification"]; End [label="Product:\n3-Substituted Indole", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges to show flow Start -> Cool; Cool -> Add_BuLi; Add_BuLi -> Stir; Stir -> Add_Eplus; Add_Eplus -> Warm; Warm -> Quench; Quench -> Workup; Workup -> End; } Caption: Experimental workflow for lithium-halogen exchange.

Protocol 4: Lithium-Halogen Exchange and Electrophilic Quench

| Step | Procedure | Rationale & Self-Validation |

| 1 | To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF. | Rigorously anhydrous conditions are absolutely essential, as organolithium reagents are extremely reactive towards protic sources like water. |

| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | This temperature is critical for the stability of the generated 3-lithioindole species.[20] |

| 3 | Slowly add t-BuLi (1.7 M in pentane, 1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. | Slow addition prevents localized heating. The formation of the lithiated species is typically rapid at this temperature. |

| 4 | Stir the resulting mixture at -78 °C for 30-60 minutes. | This allows the lithium-halogen exchange to proceed to completion. |

| 5 | Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) in anhydrous THF dropwise, again maintaining the temperature at -78 °C. | The highly nucleophilic 3-lithioindole will react rapidly with the electrophile. |

| 6 | After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. | Gradual warming ensures a controlled reaction and prevents thermal shock. |

| 7 | Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. | This safely neutralizes any remaining organolithium reagent and protonates the alkoxide intermediates (if applicable). |

| 8 | Perform a standard aqueous workup and purify the product by column chromatography or recrystallization. | This isolates the final 3-functionalized indole derivative. |

Summary of Reactivity

The bromine atom at the C3 position of 1-methyl-1H-indole-2-carboxylic acid is a highly versatile synthetic handle. Its reactivity is dominated by two primary manifolds: palladium-catalyzed cross-coupling and lithium-halogen exchange.

| Reaction Type | Coupling Partner | Key Reagents | Product Type |

| Suzuki-Miyaura | Boronic Acids/Esters | Pd Catalyst, Ligand, Base (K₂CO₃) | 3-Aryl/Vinyl Indoles |

| Heck | Alkenes | Pd Catalyst, Ligand, Base (Et₃N) | 3-Alkenyl Indoles |

| Sonogashira | Terminal Alkynes | Pd Catalyst, CuI, Amine Base | 3-Alkynyl Indoles |

| Lithiation | Electrophiles (E⁺) | t-BuLi, then E⁺ (e.g., R₂C=O, CO₂) | 3-E Indoles |

Conclusion

This compound stands out as a pivotal building block in synthetic and medicinal chemistry. The strategic location of the bromine atom on an electronically modulated indole core allows for a predictable and diverse range of chemical transformations. Mastery of the protocols outlined in this guide—from the robust and functional-group-tolerant palladium-catalyzed couplings to the powerful, low-temperature lithium-halogen exchange—provides researchers with the tools necessary to construct complex molecular architectures. By understanding the causality behind the experimental conditions, scientists can troubleshoot effectively and adapt these methodologies to synthesize novel indole derivatives for the advancement of drug discovery and development.

References

-

Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[18][21]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. (2021). ACS Publications. Available at: [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. Available at: [Link]

-

Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[18][21]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. (2021). ACS Publications. Available at: [Link]

-

Selective lithiation of 2,3-dibromo-1-methylindole. A synthesis of 2,3-disubstituted indoles. (n.d.). ScienceDirect. Available at: [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Available at: [Link]

-

Nucleophilic substitutions at the 3'-position of substituted indoles. (n.d.). ResearchGate. Available at: [Link]

-

Nucleophilic substitution at the 3'‐position of indoles. (n.d.). ResearchGate. Available at: [Link]

-

Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. (n.d.). ACS Publications. Available at: [Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). Royal Society of Chemistry. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. Available at: [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

-